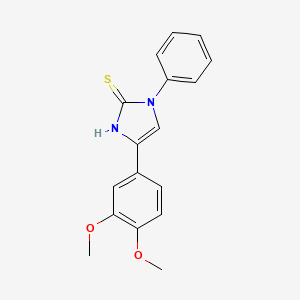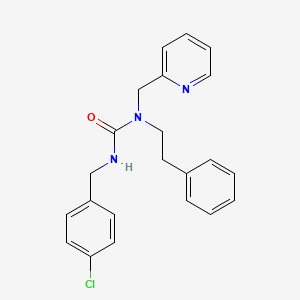
3-(4-Chlorobenzyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorobenzyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea, also known as CBPMP, is a compound that has gained attention in the scientific community for its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 3-(4-Chlorobenzyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea is not fully understood. However, studies have suggested that this compound may exert its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression regulation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and inhibit the activity of HDACs. In neurons, this compound has been shown to protect against oxidative stress and inflammation, which are known to contribute to neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-Chlorobenzyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea has several advantages as a research tool. It is relatively easy to synthesize, and its therapeutic potential makes it an attractive target for drug development. However, this compound also has some limitations. It has low solubility in aqueous solutions, which can make it difficult to work with in some experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 3-(4-Chlorobenzyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea. One area of interest is the development of this compound-based drugs for cancer treatment and neuroprotection. Another area of interest is the further elucidation of this compound's mechanism of action, which could lead to a better understanding of its therapeutic potential. Additionally, more research is needed to explore the potential side effects of this compound and its safety profile.
Métodos De Síntesis
3-(4-Chlorobenzyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea can be synthesized using a three-step reaction process. The first step involves the reaction of 4-chlorobenzylamine with pyridine-2-carboxaldehyde to form 4-chlorobenzylidene-2-pyridylamine. In the second step, the resulting compound is reacted with phenethylamine to form 3-(4-chlorobenzyl)-1-phenethyl-2-pyridinylamine. Finally, the compound is treated with urea to form this compound.
Aplicaciones Científicas De Investigación
3-(4-Chlorobenzyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea has been studied for its potential therapeutic applications in various fields, including cancer treatment and neuroprotection. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroprotection, this compound has been shown to protect neurons from oxidative stress and inflammation, which are known to contribute to neurodegenerative diseases.
Propiedades
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1-(2-phenylethyl)-1-(pyridin-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O/c23-20-11-9-19(10-12-20)16-25-22(27)26(17-21-8-4-5-14-24-21)15-13-18-6-2-1-3-7-18/h1-12,14H,13,15-17H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYZEACWYJSPPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC2=CC=CC=N2)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6-bromobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2479681.png)
![5-((2-chloro-6-fluorobenzyl)thio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2479683.png)
![N'-[2-[4-(6-Aminohexyl)piperazin-1-yl]ethyl]hexane-1,6-diamine](/img/structure/B2479684.png)
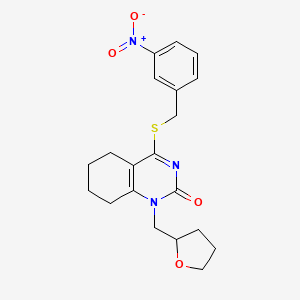
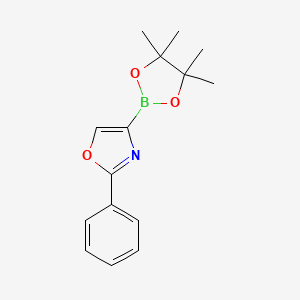
![3,5-Dimethyl-4-[(6-phenyl-2-azaspiro[3.3]heptan-2-yl)sulfonyl]-1,2-oxazole](/img/structure/B2479688.png)
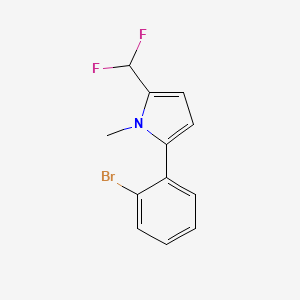
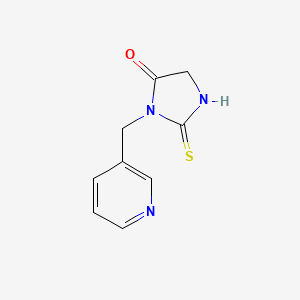
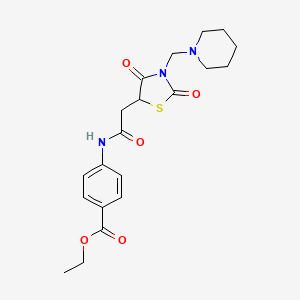
![6-Acetyl-2-(2-chlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2479695.png)
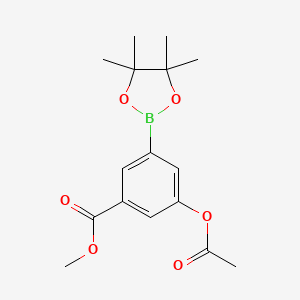
![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2479698.png)
